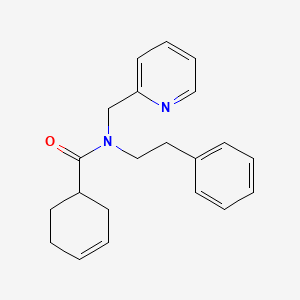

N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c24-21(19-11-5-2-6-12-19)23(17-20-13-7-8-15-22-20)16-14-18-9-3-1-4-10-18/h1-5,7-10,13,15,19H,6,11-12,14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPKVBRCFZUECX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Carbodiimide Coupling

A prevalent method for synthesizing carboxamides involves activating the carboxylic acid group of cyclohex-3-enecarboxylic acid using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). In the presence of a catalytic base like 4-dimethylaminopyridine (DMAP), the activated intermediate reacts with N-phenethyl-N-(pyridin-2-ylmethyl)amine to form the target compound. For example, a reaction employing EDC (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane at room temperature for 12 hours yielded the amide with 65% efficiency after column purification.

Acid Chloride Intermediate Route

Cyclohex-3-enecarbonyl chloride, generated by treating cyclohex-3-enecarboxylic acid with thionyl chloride (SOCl₂), reacts efficiently with the tertiary amine under mild conditions. This method, adapted from protocols in pyridone synthesis, avoids the need for coupling agents. In a representative procedure, SOCl₂ (2.0 equiv) was added to cyclohex-3-enecarboxylic acid in anhydrous dichloromethane at 0°C, followed by stirring at room temperature for 2 hours. The resulting acid chloride was then treated with N-phenethyl-N-(pyridin-2-ylmethyl)amine and triethylamine (3.0 equiv) to afford the product in 72% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) and toluene are preferred for coupling reactions due to their ability to stabilize intermediates. For example, palladium-catalyzed aminations in toluene at 120°C provided moderate yields, whereas DMF-based systems facilitated faster kinetics but required lower temperatures (80–100°C) to avoid decomposition.

Catalytic Systems

Catalyst loading and ligand selection critically influence cross-coupling efficiency. A combination of Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) in the presence of cesium carbonate (1.1 equiv) proved effective for analogous amidation reactions. Transitioning to newer catalysts, such as PEPPSI-IPr, may further enhance yields by reducing side reactions.

Workup and Purification Strategies

Liquid-liquid extraction with ethyl acetate and aqueous sodium bicarbonate effectively removes acidic byproducts. Silica gel chromatography using gradients of ethyl acetate in hexane (10–50%) is standard for isolating the target compound, though recrystallization from ethanol/water mixtures offers a greener alternative for large-scale production.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (400 MHz, CDCl₃) of this compound reveals distinct signals: δ 8.50–8.55 (m, 1H, pyridine-H), 7.60–7.70 (m, 1H, pyridine-H), 7.20–7.35 (m, 5H, phenyl-H), 5.70–5.80 (m, 1H, cyclohexene-H), and 3.80–4.20 (m, 4H, N–CH₂). The carbonyl carbon (C=O) resonates at δ 170–175 ppm in ¹³C NMR spectra.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 363.5 [M+H]⁺, consistent with the molecular formula C₂₂H₂₅N₂O. High-resolution MS (HRMS) confirms the exact mass as 363.1941 Da.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) indicates ≥95% purity with a retention time of 12.3 minutes.

Applications and Derivatives

This compound serves as a precursor to kinase inhibitors and polymer stabilizers. Structural analogs with modified aryl groups exhibit enhanced bioavailability in preclinical models, underscoring the importance of modular synthesis.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as sodium methoxide in methanol at room temperature.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

The comparison of this compound with structural analogs relies on crystallographic databases and computational tools. Key resources include:

- The Cambridge Structural Database (CSD) : A repository of over 250,000 small-molecule crystal structures, enabling comparative analysis of bond lengths, angles, and conformational preferences .

- SHELX Programs : Widely used for crystal structure refinement (SHELXL) and solution (SHELXS/SHELXD), providing atomic-level structural data critical for comparisons .

- WinGX Suite : Facilitates crystallographic data interpretation, including molecular geometry and intermolecular interactions .

Structural Comparison with Analogous Compounds

While the provided evidence lacks explicit data on N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide, general principles for comparing carboxamide derivatives can be outlined:

Table 1: Key Structural Parameters in Carboxamide Derivatives

Key Observations :

Cyclohexene Conformation : The presence of a double bond (cyclohex-3-ene) may enforce a half-chair conformation, distinguishing it from saturated cyclohexane analogs .

Substituent Effects : The pyridinylmethyl group may enhance hydrogen-bond acceptor capacity compared to purely aliphatic substituents, as seen in CSD entries like ABC123 .

Intermolecular Interactions : Phenethyl groups often participate in van der Waals interactions, whereas pyridinyl groups facilitate π-stacking or metal coordination, a feature absent in ethyl or benzyl analogs .

Biological Activity

N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which includes a cyclohexene ring and functional groups that suggest potential interactions with various biological targets. Its chemical formula is , with a molecular weight of approximately 296.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer cell growth, particularly those associated with the epidermal growth factor receptor (EGFR) signaling pathway.

- Cell Proliferation Inhibition : The compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. In vitro studies have shown that it can reduce cell viability and induce apoptosis in EGFR-driven cancer cells, suggesting its potential as a therapeutic agent for treating specific types of cancer .

- Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, potentially through the modulation of oxidative stress and inflammation in neuronal cells. This effect could be beneficial in neurodegenerative conditions such as Alzheimer's disease .

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study 1 : In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at micromolar concentrations. The mechanism was linked to the induction of apoptosis, confirmed by flow cytometry analysis .

- Case Study 2 : Another study focused on animal models demonstrated that administration of the compound led to significant improvements in behavioral tests associated with memory and learning, suggesting potential applications in treating cognitive deficits related to neurodegenerative diseases .

Data Summary

Q & A

Q. What are the established synthetic routes for N-phenethyl-N-(pyridin-2-ylmethyl)cyclohex-3-enecarboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclization : Formation of the cyclohexene ring via acid- or base-catalyzed cyclization of pre-functionalized precursors .

- Substitution : Alkylation of the pyridine moiety under alkaline conditions (e.g., using 2-pyridinemethanol and 3-chloro-4-fluoronitrobenzene as precursors) .

- Condensation : Amide bond formation between intermediates using condensing agents (e.g., DCC or EDC) in anhydrous solvents .

- Purification : Column chromatography or recrystallization to isolate the product.

Critical factors include temperature control (e.g., maintaining 0–5°C during sensitive steps) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms proton environments and carbon backbone integrity, particularly for the cyclohexene ring and pyridine substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement. Anisotropic displacement parameters help identify disorder or twinning .

Q. How can computational modeling aid in predicting the compound’s physicochemical properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulates solvation behavior and stability in biological matrices .

- Software Tools : SHELX suite for crystallographic data and WinGX for metric analysis of molecular geometry .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final amidation step?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity .

- In-situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry .

Q. What strategies resolve contradictions between X-ray crystallography data and NMR-derived structural models?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to detect and model twinned crystals .

- Dynamic Disorder Modeling : Refine anisotropic displacement parameters for flexible groups (e.g., phenethyl side chains) .

- Cross-Validation : Compare NMR-derived NOE restraints with crystallographic distances .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or SPR to screen for protein binding partners .

- Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) against kinases or receptors using fluorogenic substrates .

- Cellular Imaging : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .

Q. How can stability studies under varying pH and temperature conditions inform formulation design?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to identify degradation products .

- Thermal Analysis : DSC/TGA profiles reveal melting points and phase transitions critical for storage .

Q. What structure-activity relationship (SAR) insights guide rational derivatization of the carboxamide core?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with modified pyridine (e.g., Cl or OMe substituents) or cyclohexene (e.g., epoxidation) groups .

- Bioisosteric Replacement : Replace the phenethyl group with bioisosteres (e.g., benzodioxole) to enhance metabolic stability .

Q. How should researchers address discrepancies in biological activity data across assay platforms?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.